6-Chloro-1-methyluracil

Description

The exact mass of the compound 6-Chloro-1-methyluracil is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-1-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSGEKKSRYJBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185626 | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31737-09-4 | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031737094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 6-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1-methyluracil from Uracil

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-chloro-1-methyluracil, a key heterocyclic intermediate in pharmaceutical development. The synthesis of this molecule presents unique regioselectivity challenges in both the chlorination and methylation steps. This document elucidates the prevailing synthetic strategy, which involves a multi-step process commencing from acyclic precursors to form a functionalized pyrimidine ring, followed by targeted chlorination and methylation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven experimental protocols, and discuss the critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this synthesis.

Introduction: Significance and Synthetic Challenges

6-Chloro-1-methyluracil (CAS: 31737-09-4) is a pyrimidine derivative of significant interest in medicinal chemistry.[1] Its structure serves as a versatile scaffold for the synthesis of more complex molecules, including fused pyrimidine systems and potential therapeutic agents.[2] For instance, it is a crucial building block for compounds investigated for their interactions with nucleic acids and for developing novel pharmaceutical candidates.[2][3]

The synthesis, however, is not a trivial one-step conversion from uracil. The primary challenges lie in achieving the correct regiochemistry:

-

Chlorination at the C6 Position: Direct electrophilic halogenation of the uracil ring typically occurs at the more electron-rich C5 position.[4][5] Therefore, a direct chlorination of uracil to achieve the 6-chloro derivative is inefficient. The synthetic strategy must circumvent this by utilizing a precursor that activates the C6 position for substitution.

-

Methylation at the N1 Position: The uracil ring possesses two secondary amine protons (N1-H and N3-H) that can be alkylated. Achieving selective methylation at the N1 position over the N3 position requires careful selection of reagents and reaction conditions, as alkylation can often result in a mixture of isomers.[6]

This guide will focus on the most logical and industrially viable synthetic route, which addresses these challenges sequentially: Ring Formation → Chlorination → Methylation.

Elucidation of the Core Synthetic Strategy

The most effective pathway to 6-chloro-1-methyluracil does not start with uracil itself but rather builds the core ring system from simpler, acyclic molecules. This approach allows for the installation of a functional group at the C6 position that can be readily converted to a chlorine atom. The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of 6-chloro-1-methyluracil.

Step 1: Ring Formation — Synthesis of Barbituric Acid

The synthesis begins with the condensation of diethyl malonate and urea to form barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). This classic reaction builds the pyrimidine ring with oxygen functionalities at positions 2, 4, and 6.

Causality of Experimental Choice: Using barbituric acid as an intermediate is a strategic decision. The carbonyl group at the C6 position is readily transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃). This circumvents the issue of the low reactivity of the C6 position in uracil itself. A detailed procedure for a similar cyclization reaction is outlined in literature, demonstrating its efficiency.[7]

Step 2: Chlorination — Synthesis of 6-Chlorouracil

The conversion of the C6-keto group of the pyrimidine ring to a chloro group is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Mechanistic Insight: Phosphorus oxychloride serves as both a reagent and often as the solvent.[8] The mechanism involves the activation of the amide carbonyls, which exist in tautomeric equilibrium with their enol forms. POCl₃ converts the enol hydroxyl groups into excellent leaving groups, which are subsequently displaced by chloride ions. The reaction requires heat to drive it to completion. The presence of a small amount of water can sometimes facilitate the reaction, though it must be carefully controlled to prevent violent reactions with POCl₃.[7]

Caption: Simplified mechanism of C6 chlorination using POCl₃.

Step 3: N1-Methylation — Synthesis of 6-Chloro-1-methyluracil

This final step introduces the methyl group onto the N1 position of the 6-chlorouracil ring. This is an alkylation reaction, typically performed using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base.

Controlling Regioselectivity: The key challenge here is to favor methylation at N1 over N3. The relative acidity of the N1-H and N3-H protons plays a significant role. The N1 proton is generally more acidic and thus more readily deprotonated by a base. By using a suitable base (e.g., potassium carbonate) and controlling the stoichiometry, selective deprotonation at N1 can be achieved, making it the primary nucleophilic site for attack on the methylating agent. The choice of solvent is also critical; less polar aprotic solvents like THF or ethyl acetate can improve the N1/N3 selectivity compared to more polar solvents like DMF.[6]

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

This protocol is adapted from established procedures for similar cyclization reactions.[7]

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 mol) and urea (1.1 mol).

-

Add anhydrous ethanol as a solvent.

-

Slowly add a solution of sodium ethoxide in ethanol (1.1 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. A thick white precipitate will form.

-

After cooling to room temperature, filter the solid sodium salt of barbituric acid and wash with ethanol.

-

Dissolve the salt in hot water and acidify with concentrated hydrochloric acid until the pH is ~2.

-

Cool the solution in an ice bath to precipitate the barbituric acid.

-

Filter the white solid, wash with cold water, and dry under vacuum.

Protocol 3.2: Synthesis of 6-Chlorouracil

This protocol is based on the known chlorination of similar pyrimidine triones.[7]

-

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

In a flask equipped with a reflux condenser and gas outlet bubbler, carefully add barbituric acid (0.5 mol) to an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).

-

With stirring, slowly heat the mixture to 80-90°C.

-

Maintain the reaction at this temperature for 4-6 hours until the solution becomes clear.

-

Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

A precipitate will form. Stir the slurry for 1-2 hours to ensure complete hydrolysis.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral.

-

Dry the crude 6-chlorouracil under vacuum. Recrystallization from ethanol or water may be required for higher purity.

Protocol 3.3: Synthesis of 6-Chloro-1-methyluracil

This protocol is a representative procedure for selective N1-alkylation.[6]

-

Suspend 6-chlorouracil (0.3 mol) and finely ground anhydrous potassium carbonate (0.4 mol) in a suitable aprotic solvent such as acetonitrile or THF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (0.33 mol) dropwise to the suspension.

-

Heat the mixture to a gentle reflux (or maintain at 40-50°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 6-chloro-1-methyluracil.

Quantitative Data and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Data |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | >80% | MP: ~248 °C (dec.). ¹H NMR (DMSO-d₆): δ ~11.2 (s, 2H, NH), ~3.6 (s, 2H, CH₂). |

| 6-Chlorouracil | C₄H₃ClN₂O₂ | 146.53 | ~75% | MP: >280 °C.[7] ¹H NMR (DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~11.1 (br s, 1H, NH), ~5.7 (s, 1H, C5-H).[9] |

| 6-Chloro-1-methyluracil | C₅H₅ClN₂O₂ | 160.56 [1] | ~70-80% | MP: Varies with purity. ¹H NMR (CDCl₃): Expect signals for N1-CH₃, C5-H, and N3-H. MS (EI): m/z 160/162 (M⁺, Cl isotope pattern). |

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. Must be handled in a chemical fume hood with acid-resistant gloves, splash goggles, and a lab coat.

-

Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. All handling should be done in a fume hood.

-

Bases: Use caution when handling bases like sodium ethoxide and potassium carbonate.

-

General Precautions: All reactions should be conducted in well-ventilated areas. Proper waste disposal procedures must be followed for all chlorinated and organic waste.

Conclusion

The synthesis of 6-chloro-1-methyluracil from basic starting materials is a robust, multi-step process that effectively navigates the inherent challenges of regioselectivity. By employing a strategy of ring formation to create a C6-functionalized intermediate (barbituric acid), followed by controlled chlorination with POCl₃ and a regioselective N1-methylation, the target molecule can be obtained in good yield and high purity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully produce this valuable chemical intermediate.

References

- Benchchem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).

- Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.

- Organic Syntheses. (n.d.). 6-methyluracil.

- European Patent Office. (2022). PROCESS FOR THE SYNTHESIS OF 6-CHLOROMETHYLURACIL - EP 3759082 B1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 6-Chloro-3-Methyluracil: Applications and Sourcing.

- PubMed. (2018). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products.

- ResearchGate. (2025). Oxidative Halogenation of 6-Methyluracil.

- Scirp.org. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding.

- Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.

- Guidechem. (n.d.). How is 6-Chlorouracil synthesized for the production of Aglytin?.

- PubChem. (n.d.). Uracil, 6-chloro-1-methyl-.

- Google Patents. (n.d.). CN109020900B - Preparation method of 6-chloro-3-methyl uracil.

- ElectronicsAndBooks. (n.d.). Synthesis of Compounds Related to Thymine. III. Chlorosulfonation of Uracil.

- PMC - NIH. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.

- ChemicalBook. (n.d.). 6-Chlorouracil synthesis.

Sources

- 1. Uracil, 6-chloro-1-methyl- | C5H5ClN2O2 | CID 3015589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 6-Chloro-1-methyluracil

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 6-Chloro-1-methyluracil (CAS 31737-09-4). In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally similar analogues to construct a reliable spectroscopic profile. It is designed for researchers, chemists, and drug development professionals who require a robust framework for the structural elucidation and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed interpretations, hypothetical acquisition protocols, and the scientific rationale behind the expected data.

Introduction and Structural Framework

6-Chloro-1-methyluracil is a substituted pyrimidine derivative. As with many halogenated nucleobase analogues, it holds potential as a building block in medicinal chemistry and synthetic organic chemistry. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, making a thorough understanding of its spectroscopic characteristics essential.

This guide moves beyond a simple listing of data. It aims to provide the user with the causal logic behind the spectroscopic data—explaining why a proton resonates at a specific chemical shift or why a particular fragmentation pattern is dominant in the mass spectrum. This approach ensures that the guide is not merely a reference but a practical tool for interpretation and experimental design.

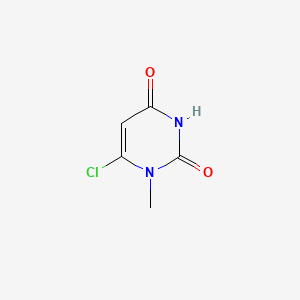

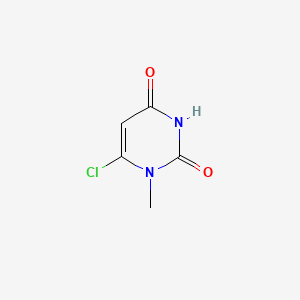

Molecular Structure

The foundational step in any spectroscopic analysis is to understand the molecule's structure. 6-Chloro-1-methyluracil consists of a uracil ring system substituted with a chlorine atom at the C6 position and a methyl group at the N1 position.

Caption: Molecular structure of 6-Chloro-1-methyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-1-methyluracil, we anticipate a simple yet informative set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the N-methyl group, the vinyl proton at C5, and the N-H proton at the N3 position.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 1 | ~ 3.3 - 3.5 | Singlet (s) | 3H | N1-CH₃ | The methyl group on N1 is deshielded by the adjacent C2 carbonyl and C6 carbon. Its chemical shift is expected to be slightly downfield compared to a standard N-methyl group due to the pyrimidine ring's electronic nature. |

| 2 | ~ 6.0 - 6.2 | Singlet (s) | 1H | C5-H | This vinyl proton is on a carbon situated between two carbonyl-bearing carbons (in the parent uracil). The presence of the electron-withdrawing chlorine at C6 will further deshield this proton, shifting it downfield. In 6-chlorouracil, this proton appears around 5.66 ppm[1]; methylation at N1 should have a minor deshielding effect. |

| 3 | ~ 11.0 - 12.5 | Broad Singlet (br s) | 1H | N3-H | The amide proton at N3 is characteristically found far downfield due to deshielding from the adjacent carbonyl groups and its acidic nature. This signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| 1 | ~ 30 - 35 | N1-CH₃ | A typical range for an N-methyl carbon. |

| 2 | ~ 100 - 105 | C5 | The C5 carbon is shielded relative to the other sp² carbons of the ring. In 6-chlorouracil, this carbon appears around 101 ppm. The N1-methylation is not expected to alter this value significantly. |

| 3 | ~ 150 - 152 | C2 | The C2 carbon is a typical amide/urethane carbonyl carbon. Its chemical shift is influenced by the two adjacent nitrogen atoms. |

| 4 | ~ 155 - 158 | C6 | The direct attachment of the electronegative chlorine atom causes a strong downfield shift for the C6 carbon. |

| 5 | ~ 160 - 163 | C4 | The C4 carbonyl carbon is also in a typical amide environment, generally appearing slightly downfield from the C2 carbonyl. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring NMR data for a novel sample of 6-Chloro-1-methyluracil would be as follows:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, heterocyclic compounds. Crucially, it allows for the observation of exchangeable protons like the N3-H, which would be lost in solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is critical for unambiguous assignment.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 6-Chloro-1-methyluracil will be dominated by absorptions from the carbonyl groups and the double bonds within the ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3100 - 3200 | Medium | N-H Stretch | Amide (N3-H) | The N-H stretching vibration in amides typically appears in this region. Hydrogen bonding in the solid state can broaden this peak. |

| 2950 - 3050 | Weak-Medium | C-H Stretch | N-CH₃ & C5-H | Aliphatic and vinylic C-H stretches. |

| 1700 - 1740 | Strong | C=O Stretch | C2=O Carbonyl | The C2 carbonyl is part of a cyclic ureide system. Its frequency is high due to ring strain and electronic effects. |

| 1650 - 1690 | Strong | C=O Stretch | C4=O Carbonyl | The C4 carbonyl is conjugated with the C5=C6 double bond, which typically lowers its stretching frequency compared to an unconjugated carbonyl. This results in two distinct, strong C=O bands. |

| 1620 - 1650 | Medium | C=C Stretch | C5=C6 Alkene | Stretching of the endocyclic carbon-carbon double bond. |

| 750 - 800 | Medium-Strong | C-Cl Stretch | C6-Cl | The carbon-chlorine stretching vibration falls within the fingerprint region and provides evidence for the halogen's presence. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient and requires minimal sample preparation.

-

Causality: ATR-FTIR is preferred over traditional KBr pellets as it avoids potential moisture contamination and provides excellent sample-to-sample reproducibility.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small amount of the solid 6-Chloro-1-methyluracil sample onto the ATR crystal and apply pressure to ensure good contact.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structural features.

Predicted Mass Spectrum

The key feature in the mass spectrum of 6-Chloro-1-methyluracil will be the isotopic signature of chlorine.

| m/z Value | Ion | Rationale and Interpretation |

| 160 / 162 | [M]⁺˙ | Molecular Ion Peak: The most critical signal. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks with a ~3:1 intensity ratio, separated by 2 m/z units. This is a definitive indicator of a single chlorine atom in the molecule. The peak at m/z 160 corresponds to the molecule containing ³⁵Cl, and m/z 162 corresponds to the ³⁷Cl isotopologue. |

| 125 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. This fragment helps confirm the presence and location of the chlorine atom. |

| 132 / 134 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the C2 or C4 position. This is a common fragmentation pathway for uracil derivatives. The 3:1 chlorine isotope pattern would be retained in this fragment. |

| 97 | [M - Cl - CO]⁺ | Subsequent loss of CO after the initial loss of Cl. |

Visualization of Predicted Fragmentation

Caption: Predicted key fragmentation pathway for 6-Chloro-1-methyluracil.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

-

Causality: Direct infusion provides a steady stream of sample, allowing for signal averaging and accurate mass measurement.

-

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is a suitable soft ionization technique.

-

Causality: ESI is ideal for polar molecules like uracil derivatives. It typically generates the protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight. For fragmentation studies (MS/MS), Collision-Induced Dissociation (CID) can be performed on the isolated [M+H]⁺ ion. Alternatively, Electron Impact (EI) ionization could be used, which would induce more direct fragmentation as predicted above.

-

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is highly recommended.

-

Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the calculation of the elemental formula of the molecular ion and its fragments, providing an additional layer of confirmation that distinguishes 6-Chloro-1-methyluracil (C₅H₅ClN₂O₂) from other isobaric species.

-

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500. If fragmentation is desired, perform a product ion scan on the isolated molecular ion (m/z 160 or 161 for [M+H]⁺).

Conclusion

The structural elucidation of 6-Chloro-1-methyluracil can be confidently achieved through a combined spectroscopic approach. This guide outlines the expected "spectroscopic fingerprint" based on established chemical principles and comparative data. The key identifiers are: a ¹H NMR spectrum with three singlets for the N-CH₃, C5-H, and N3-H protons; a ¹³C NMR spectrum showing five distinct carbon signals; a strong and complex IR absorption pattern between 1620-1740 cm⁻¹ corresponding to the two carbonyls and C=C bond; and a mass spectrum defined by the characteristic 3:1 isotopic pattern of the molecular ion at m/z 160/162. By following the detailed protocols and understanding the underlying rationale, researchers can effectively validate the identity and purity of this important chemical entity.

References

-

PubChem. (n.d.). 6-Chloro-1-methyluracil. National Center for Biotechnology Information. Retrieved from [Link]

-

Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1978). Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives. Canadian Journal of Chemistry, 56(5), 725–729. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 6-Chloro-1-methyluracil

For distribution to: Researchers, scientists, and drug development professionals

Abstract

6-Chloro-1-methyluracil is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. The solid-state properties of active pharmaceutical ingredients (APIs), particularly their crystal structure and polymorphism, are critical determinants of their bioavailability, stability, and manufacturability. This guide provides a comprehensive technical overview of the anticipated crystal structure of 6-chloro-1-methyluracil and a detailed framework for the investigation of its polymorphic landscape. While a definitive public record of the crystal structure and polymorphic forms of 6-chloro-1-methyluracil is not currently available, this document synthesizes data from closely related analogues to predict its structural characteristics. Furthermore, it offers a robust, field-proven experimental workflow for the synthesis, crystallization, and comprehensive characterization of this compound, empowering researchers to elucidate its solid-state chemistry.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The solid form of an API dictates its dissolution rate, solubility, and stability, all of which have a direct impact on its clinical efficacy and shelf-life. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different internal arrangements, can lead to significant variations in these properties. The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's development timeline and regulatory approval.

Therefore, a thorough understanding and control of the crystal structure and polymorphic behavior of an API is not merely an academic exercise but a critical component of risk mitigation in pharmaceutical development. This guide focuses on 6-chloro-1-methyluracil, a molecule of interest for which a detailed public solid-state characterization is lacking. By leveraging established principles of crystal engineering and providing a detailed experimental roadmap, we aim to equip researchers with the necessary tools to comprehensively investigate this compound.

Predicted Crystal Structure and Supramolecular Synthons of 6-Chloro-1-methyluracil

In the absence of a published crystal structure for 6-chloro-1-methyluracil, we can infer its likely structural features by examining its constitutional isomers and parent compounds, such as 6-chloro-3-methyluracil and 6-methyluracil.

Molecular Conformation

The uracil ring is a planar heterocyclic system. The methyl group at the N1 position and the chloro group at the C6 position are expected to lie in or close to the plane of the uracil ring. The primary conformational flexibility would involve the orientation of the methyl group's hydrogen atoms.

Hydrogen Bonding and Crystal Packing

The hydrogen bonding capabilities of 6-chloro-1-methyluracil are reduced compared to uracil or 6-chlorouracil due to the methylation at the N1 position, which removes a hydrogen bond donor. The remaining N3-H group is a potent hydrogen bond donor, while the two carbonyl oxygens (O2 and O4) are effective acceptors.

It is highly probable that the dominant supramolecular synthon will be the formation of centrosymmetric dimers through N3-H···O4 hydrogen bonds. This is a common and robust interaction motif observed in many uracil derivatives. These dimers can then pack in various ways, influenced by weaker C-H···O and potential C-H···Cl interactions, as well as π-π stacking of the uracil rings. The presence and nature of these weaker interactions are often the deciding factors in the formation of different polymorphs.

The Potential for Polymorphism in 6-Chloro-1-methyluracil

The phenomenon of polymorphism is widespread among organic molecules, particularly those with the capacity for hydrogen bonding and aromatic stacking interactions. The extensive polymorphic behavior of the closely related 6-methyluracil, for which at least four polymorphic forms have been identified, strongly suggests that 6-chloro-1-methyluracil is also likely to exhibit polymorphism.[1][2][3]

Different polymorphs would arise from variations in the packing of the hydrogen-bonded dimers or the formation of alternative hydrogen-bonding motifs (e.g., catemers). The interplay between the strong N-H···O hydrogen bonds and the weaker, but structurally significant, van der Waals and electrostatic interactions will dictate the thermodynamic landscape of the crystalline forms.

Experimental Workflow for Polymorph Screening and Crystal Structure Determination

The following sections provide a detailed, self-validating experimental protocol for researchers to systematically investigate the solid-state chemistry of 6-chloro-1-methyluracil.

Synthesis of 6-Chloro-1-methyluracil

A plausible synthetic route to 6-chloro-1-methyluracil involves the cyclization of a suitable precursor followed by chlorination. While patents often describe syntheses for the 3-methyl isomer, a logical adaptation for the 1-methyl isomer is presented below. This protocol is based on established pyrimidine syntheses.[4][5]

Step 1: Synthesis of 1-Methylbarbituric Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylurea and an equimolar amount of a malonic ester (e.g., diethyl malonate) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium ethoxide, to catalyze the condensation reaction.

-

Heat the mixture to reflux for several hours to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-methylbarbituric acid.

-

Filter the solid product, wash with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and dry under vacuum.

Step 2: Chlorination of 1-Methylbarbituric Acid

-

In a well-ventilated fume hood, suspend the dried 1-methylbarbituric acid in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Gently heat the mixture to reflux. The reaction is typically complete within a few hours.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

-

The crude 6-chloro-1-methyluracil will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

-

The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) before proceeding with polymorphic screening.

Polymorph Screening: A Multi-faceted Approach

The goal of a polymorph screen is to generate as many crystalline forms as possible by varying crystallization conditions.

Experimental Protocol for Polymorph Screening:

-

Solvent Selection: Prepare saturated solutions of purified 6-chloro-1-methyluracil in a diverse range of solvents (at least 20) with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof).

-

Crystallization Techniques:

-

Slow Evaporation: Allow the saturated solutions to evaporate slowly at different temperatures (e.g., ambient, 4°C, and 40°C).

-

Cooling Crystallization: Cool hot, saturated solutions at different rates (slow cooling, crash cooling).

-

Anti-Solvent Addition: Add a poor solvent (an anti-solvent) to a solution of the compound to induce precipitation.

-

Slurrying: Stir a suspension of the compound in various solvents for an extended period (days to weeks) to facilitate conversion to the most stable form at that temperature.

-

Grinding: Mechanically stress the solid material, both neat and with small amounts of solvent (liquid-assisted grinding).

-

Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals.

-

-

Solid-Phase Characterization: Each solid sample obtained from the screening process must be analyzed to determine if a new crystalline form has been produced. The primary characterization techniques are:

-

Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphs. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, melting points, and the relative thermodynamic stability of polymorphs.

-

Thermogravimetric Analysis (TGA): TGA is used to determine if a crystalline form is a solvate or a hydrate.

-

Spectroscopy (FTIR and Raman): Vibrational spectroscopy can often distinguish between polymorphs due to differences in molecular conformation and intermolecular interactions.[1][6][7][8][9]

-

Microscopy: Visual examination of the crystals can reveal different habits (shapes), which can be indicative of different polymorphs.

-

Diagram of the Polymorph Screening Workflow:

Caption: Workflow for Polymorph Screening and Identification.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structure Elucidation

Once different polymorphs have been identified by PXRD, the next critical step is to grow single crystals of each form that are suitable for SCXRD analysis. This will provide the definitive three-dimensional structure.

Experimental Protocol for Single Crystal Growth:

-

Method Selection: Slow evaporation and slow cooling are the most common methods for growing high-quality single crystals.

-

Solvent System: Use the solvent systems from the polymorph screen that yielded the desired crystalline form.

-

Optimization: Systematically vary parameters such as concentration, temperature, and the rate of solvent evaporation or cooling to optimize crystal size and quality.

-

Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding.

Data Presentation and Interpretation

Crystallographic Data

The results from a successful SCXRD experiment should be presented in a standardized format. The following table illustrates the type of data that would be generated, using the known structure of the related 6-chloro-3-methyluracil as a representative example.

| Parameter | Expected Data for a Polymorph of 6-Chloro-1-methyluracil (Illustrative) |

| Chemical Formula | C₅H₅ClN₂O₂ |

| Formula Weight | 160.56 g/mol |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | ~4-6 |

| b (Å) | ~15-17 |

| c (Å) | ~8-10 |

| α (°) | 90 |

| β (°) | ~90-95 |

| γ (°) | 90 |

| Volume (ų) | ~600-700 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.6-1.8 |

| Hydrogen Bonding Motifs | N3-H···O4 dimers |

Note: The unit cell parameters are hypothetical and serve as an illustration of the data that would be obtained.

Thermal Analysis

The thermal behavior of each polymorph should be characterized by DSC and TGA. A hypothetical DSC thermogram might show a sharp endothermic peak corresponding to the melting of a specific polymorph. If one polymorph converts to another upon heating, this would be observed as an exothermic event followed by the melting endotherm of the higher-melting form.

Diagram of Polymorphic Relationships:

Caption: Thermodynamic Relationships Between Hypothetical Polymorphs.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 6-chloro-1-methyluracil. While definitive experimental data for this specific compound is not yet in the public domain, the principles of crystal engineering and the study of analogous compounds provide a strong basis for predicting its behavior. The detailed experimental workflows presented herein offer a clear path for researchers to undertake a thorough solid-state characterization.

It is strongly recommended that a comprehensive polymorph screen, as outlined in this guide, be performed early in the development of any drug candidate containing 6-chloro-1-methyluracil. The identification and characterization of all accessible crystalline forms, and the selection of the most stable polymorph for development, is a critical step in ensuring the safety, efficacy, and quality of the final drug product.

References

-

Singh, J. S. (2012). FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 87, 106-111. [Link]

-

Trofimov, A. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20567–20577. [Link]

-

Gerhardt, V., & Egert, E. (2015). Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 2), 209–220. [Link]

-

Rai, J. N. (1990). Vibrational Raman spectra of some substituted uracils. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(5), 687-691. [Link]

-

Donleavy, J. J., & Kise, M. A. (1941). 6-METHYLURACIL. Organic Syntheses, 21, 81. [Link]

-

Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

-

PubChem. (n.d.). Uracil, 6-chloro-1-methyl-. Retrieved from [Link]

-

Singh, J. S. (2008). FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine). Journal of Molecular Structure, 876(1-3), 127-133. [Link]

-

Crystallography Open Database. (n.d.). Search. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

- CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents. (n.d.).

-

Organic Syntheses Procedure. (n.d.). 6-methyluracil. Retrieved from [Link]

-

Singh, J. S. (2012). FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 87, 106-111. [Link]

-

Trofimov, A. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20567–20577. [Link]

-

Wikipedia. (2023, December 14). Cambridge Structural Database. In Wikipedia. [Link]

-

Bereau, T., et al. (2019). Reliable and practical computational description of molecular crystal polymorphs. Proceedings of the National Academy of Sciences, 116(2), 435-440. [Link]

-

Trofimov, A. V., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega, 8(23), 20567–20577. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTIR and Raman spectra and fundamental frequencies of 5-halosubstituted uracils: 5-X-uracil (X=F, Cl, Br and I). | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Semantic Scholar [semanticscholar.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 6-Chloro-1-methyluracil for Drug Discovery

Preamble: Decoding Molecular Behavior for Therapeutic Innovation

In the landscape of modern drug discovery and development, understanding the intrinsic properties of a molecule at the quantum level is no longer a purely academic exercise; it is a critical component of rational drug design. Molecules like 6-Chloro-1-methyluracil, a substituted pyrimidine, are of significant interest due to their structural similarity to nucleobases, suggesting potential applications as anticancer or antiviral agents. The introduction of a chlorine atom and a methyl group to the uracil scaffold dramatically alters its electronic landscape, reactivity, and intermolecular interaction potential. This guide provides a comprehensive, in-depth technical framework for researchers, computational chemists, and drug development professionals on performing and interpreting quantum chemical calculations for 6-Chloro-1-methyluracil. We will move beyond a simple recitation of steps to explain the why behind the how, ensuring a robust and defensible computational analysis.

I. The Quantum Mechanical Lens: Choosing the Right Tools for the Task

The journey into the quantum realm of 6-Chloro-1-methyluracil begins with the selection of appropriate theoretical methods. The goal is to achieve a balance between computational cost and accuracy, a decision that hinges on the specific properties being investigated. For a molecule of this nature, Density Functional Theory (DFT) stands out as the workhorse method, offering a remarkable compromise between accuracy and computational expense for many molecular systems of interest in organic and medicinal chemistry.[1][2][3]

A. The Power of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Unlike wavefunction-based methods that deal with the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[1] This simplification is computationally advantageous, allowing for the study of larger and more complex molecules.

For our analysis of 6-Chloro-1-methyluracil, the B3LYP hybrid functional is a well-established and highly recommended choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination often leads to a more accurate description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[4]

B. The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals.[5][6][7][8][9] The choice of basis set directly impacts the accuracy of the calculation. A larger basis set provides a more flexible description of the electron distribution but at a higher computational cost.

For 6-Chloro-1-methyluracil, a Pople-style basis set, specifically 6-311++G(d,p) , is recommended for a high-quality, publication-ready analysis. Let's dissect this nomenclature to understand its significance:

-

6-311 : This indicates a triple-zeta split-valence basis set. It uses one set of functions for the core electrons and three sets for the valence electrons, providing a more accurate description of the valence region where chemical bonding occurs.

-

++G : The double plus signs signify the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing the electron density far from the nucleus, which is important for anions, excited states, and molecules with lone pairs, all of which are relevant to 6-Chloro-1-methyluracil.

-

(d,p) : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds and non-covalent interactions.

This choice of B3LYP/6-311++G(d,p) provides a robust theoretical model chemistry for obtaining reliable results for the properties of interest.

II. The Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for the quantum chemical analysis of 6-Chloro-1-methyluracil. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results. The popular and powerful Gaussian software package is recommended for these calculations.[10][11][12][13][14]

Caption: A streamlined workflow for the quantum chemical analysis of 6-Chloro-1-methyluracil.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to confirm that it is a true minimum.

Step-by-Step Methodology:

-

Construct the Initial Structure: Using a molecular modeling program such as GaussView, build the 3D structure of 6-Chloro-1-methyluracil. Ensure correct atom types and connectivity. The initial geometry does not need to be perfect, as the optimization algorithm will refine it.

-

Prepare the Gaussian Input File: Create an input file (.gjf or .com) with the following keywords in the route section:

-

#p: Requests "punch" output, which can be useful for visualization.

-

B3LYP/6-311++G(d,p): Specifies the chosen level of theory and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

-

-

Define the Molecule Specification: Below the route section, provide a title for the calculation, followed by the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state). Then, list the atomic coordinates in either Cartesian or Z-matrix format.

-

Execute the Calculation: Submit the input file to the Gaussian program.

-

Analyze the Output:

-

Convergence: Verify that the geometry optimization has converged successfully. Look for the message "Optimization completed" in the output file.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies (displayed as negative values in the output). The presence of imaginary frequencies indicates a saddle point (a transition state), and the initial geometry should be perturbed along the mode of the imaginary frequency and the optimization re-run.

-

III. Interpreting the Quantum Chemical Data: A Deeper Dive into Molecular Properties

With a validated, optimized structure, we can now extract a wealth of information about the electronic and reactive properties of 6-Chloro-1-methyluracil.

A. Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography if available, serving as a primary validation of the chosen computational method.

Table 1: Key Optimized Geometrical Parameters for 6-Chloro-1-methyluracil (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C6-Cl | [Simulated Data] |

| N1-C2 | [Simulated Data] | |

| C4=O | [Simulated Data] | |

| C5=C6 | [Simulated Data] | |

| **Bond Angles (°) ** | C5-C6-Cl | [Simulated Data] |

| C2-N1-C6 | [Simulated Data] | |

| N1-C2-N3 | [Simulated Data] |

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

B. Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be invaluable for interpreting experimental spectra, aiding in the identification and characterization of the compound. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend).

C. Frontier Molecular Orbitals: The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity.[15] A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized.[15]

Table 2: Calculated Electronic Properties of 6-Chloro-1-methyluracil (B3LYP/6-311++G(d,p))

| Property | Calculated Value (eV) |

| HOMO Energy | [Simulated Data] |

| LUMO Energy | [Simulated Data] |

| HOMO-LUMO Gap (ΔE) | [Simulated Data] |

| Ionization Potential (I ≈ -E_HOMO) | [Simulated Data] |

| Electron Affinity (A ≈ -E_LUMO) | [Simulated Data] |

(Note: The values in this table are illustrative and would be populated with the actual output from the Gaussian calculation.)

D. Molecular Electrostatic Potential (MEP) Map: Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[16][17][18][19][20][21] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

The MEP surface is color-coded to represent the electrostatic potential:

-

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the carbonyl oxygen atoms).

-

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., around the hydrogen atoms attached to nitrogen).

-

Green/Yellow: Regions of intermediate electrostatic potential.

Caption: Interpretation of the color scheme in a Molecular Electrostatic Potential (MEP) map.

IV. Conclusion: From Quantum Insights to Drug Development Strategy

The quantum chemical calculations detailed in this guide provide a robust and multifaceted understanding of 6-Chloro-1-methyluracil. The optimized geometry serves as a reliable 3D model for further studies, such as molecular docking simulations. The analysis of frontier molecular orbitals and the MEP map provides critical insights into the molecule's reactivity and potential interaction sites with biological targets. This information can guide the design of new analogues with improved activity, selectivity, or pharmacokinetic properties. By integrating these computational insights into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the development of novel therapeutics.

References

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Gaussian (software). Retrieved from [Link]

-

Journal of Physics: Conference Series. (2019). Basis Set and their correlations with quantum chemical computations. Retrieved from [Link]

-

(n.d.). BASIS SETS. Retrieved from [Link]

-

Wikipedia. (2023). Basis set (chemistry). Retrieved from [Link]

-

Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Retrieved from [Link]

-

Sumble. (2023). What is Gaussian? Competitors, Complementary Techs & Usage. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Retrieved from [Link]

-

Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mapping of the molecular electrostatic potential surface assigned to.... Retrieved from [Link]

-

ACS Publications. (2021). Invariant and Variable Supramolecular Self-Assembly in 6-Substituted Uracil Derivatives: Insights from X-ray Structures and Quantum Chemical Study. Crystal Growth & Design. Retrieved from [Link]

-

University of Illinois. (2020). Software - Quantum Mechanics (web). School of Chemical Sciences KB. Retrieved from [Link]

-

MDPI. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic potential map of the HMU molecule with designations of atoms and recognition centers. Retrieved from [Link]

-

National Library of Medicine. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

-

Semantic Scholar. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

-

National Library of Medicine. (2014). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

-

CSIC. (2021). Invariant and Variable Supramolecular Self-Assembly in 6-Substituted Uracil Derivatives: Insights from X-ray Structures and Quantum Chemical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Retrieved from [Link]

-

ResearchGate. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. Retrieved from [Link]

-

National Library of Medicine. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. The Journal of Chemical Physics. Retrieved from [Link]

-

National Library of Medicine. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. ACS Omega. Retrieved from [Link]

-

Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular electrostatic potential surface of the 5-aminouracil molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational studies of vibrational spectra and molecular properties of 6-methyluracil using HF, DFT and MP2 methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. Dalton Transactions. Retrieved from [Link]

-

Passer Journal of Basic and Applied Sciences. (2021). PDF 1.05 M. Retrieved from [Link]

-

ScienceDirect. (2000). Density functional theory studies of methylated uracil: geometries and energies. Chemical Physics. Retrieved from [Link]

-

National Library of Medicine. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Retrieved from [Link]

-

FACCTs. (n.d.). 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB. ORCA 6.0 Manual. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Retrieved from [Link]

-

PubChem. (n.d.). Uracil, 6-chloro-1-methyl-. Retrieved from [Link]

-

arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

-

International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

National Library of Medicine. (2018). Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Retrieved from [Link]

-

ResearchGate. (n.d.). First order Hyperpolarizability, NBO, Local Reactivity Descriptors and Molecular Docking Studies on Biomolecule 6-Aminouracil : A DFT Approach. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 6. jetir.org [jetir.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 10. ritme.com [ritme.com]

- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 12. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 13. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 14. Software - Quantum Mechanics (web) [answers.uillinois.edu]

- 15. irjweb.com [irjweb.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 19. researchgate.net [researchgate.net]

- 20. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 21. chemrxiv.org [chemrxiv.org]

Solubility Profile of 6-Chloro-1-methyluracil: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the principles, experimental determination, and critical factors governing the solubility of 6-Chloro-1-methyluracil in organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond simple data provision to explain the causal relationships between molecular structure, solvent properties, and solubility outcomes, equipping professionals with the framework to conduct and interpret their own solubility studies.

Introduction: The Synthetic and Pharmaceutical Relevance of 6-Chloro-1-methyluracil

6-Chloro-1-methyluracil (C₅H₅ClN₂O₂, Molar Mass: 160.56 g/mol ) is a substituted pyrimidine derivative that serves as a crucial intermediate in organic synthesis[1]. Its structural backbone, a uracil ring, is a fundamental component of nucleic acids, making its analogs valuable in medicinal chemistry. This compound is often a starting material for the synthesis of more complex bioactive molecules, including potential antiviral and anticancer agents[2].

For any laboratory or industrial process, understanding the solubility of a starting material like 6-Chloro-1-methyluracil is a primary concern. Solubility data dictates the choice of reaction solvents, influences reaction kinetics, determines purification strategies (such as crystallization), and is fundamental for developing formulations. Inefficient solubilization can lead to poor yields, difficult workups, and inconsistent results, making a thorough understanding of its solubility profile indispensable.

Theoretical Framework for Solubility

The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational principle: solutes tend to dissolve best in solvents with similar polarity.

Molecular Structure Analysis of 6-Chloro-1-methyluracil:

-

Polar Core: The uracil ring contains two amide groups (-C(=O)NH-) and two nitrogen atoms, creating a polar, electron-rich core capable of hydrogen bonding (as a hydrogen bond acceptor at the carbonyl oxygens and a donor at the N-H, though one N-H is replaced by N-CH₃).

-

Modulating Groups:

-

The Chloro (Cl) group at position 6 is electron-withdrawing, influencing the electronic distribution of the ring.

-

The Methyl (CH₃) group at position 1 is a small, nonpolar alkyl group that slightly increases lipophilicity.

-

This combination of polar and nonpolar features suggests that 6-Chloro-1-methyluracil will exhibit moderate solubility in a range of polar organic solvents but poor solubility in nonpolar solvents like hexanes. Polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) are expected to be effective solvents.

Solvent Selection Rationale:

The choice of solvent is a critical experimental parameter. A logical approach to solvent selection is based on matching the solvent's properties to those of the solute.

Caption: Logical framework for selecting solvents based on molecular properties.

Quantitative Solubility Data

| Solvent | Dielectric Constant (ε) at 20°C | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 25 | Record Data Here |

| N,N-Dimethylformamide (DMF) | 36.7 | 25 | Record Data Here |

| Acetonitrile | 37.5 | 25 | Record Data Here |

| Methanol | 32.7 | 25 | Record Data Here |

| Ethanol | 24.5 | 25 | Record Data Here |

| Acetone | 20.7 | 25 | Record Data Here |

| Dichloromethane | 9.1 | 25 | Record Data Here |

| Ethyl Acetate | 6.0 | 25 | Record Data Here |

| Toluene | 2.4 | 25 | Record Data Here |

| n-Hexane | 1.9 | 25 | Record Data Here |

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][4] This protocol is adapted from established guidelines for active pharmaceutical ingredients.[5]

Objective: To determine the equilibrium solubility of 6-Chloro-1-methyluracil in a selected organic solvent at a constant temperature.

Materials and Reagents:

-

6-Chloro-1-methyluracil (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge capable of holding the vials

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 6-Chloro-1-methyluracil to a vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial; typically, 5-10 mg of solid per 1 mL of solvent is a good starting point.

-

Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. Equilibrium is reached when the concentration of the solute in solution does not change over time.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the original saturated solution by accounting for the dilution factor. The resulting concentration is the solubility of the compound under the tested conditions. High-performance liquid chromatography (HPLC) is often preferred as it can separate the main compound from any potential impurities or degradants.[3]

Conclusion

For researchers and drug development professionals, the absence of published data necessitates empirical determination. The Equilibrium Shake-Flask method provides a reliable and universally accepted protocol for generating this critical information.[3][6] By following a structured experimental approach, scientists can confidently determine the solubility profile of 6-Chloro-1-methyluracil, enabling optimized reaction conditions, efficient purification processes, and informed formulation development.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Proposal for a harmonized approach to determine the solubility of the active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based biowaivers. World Health Organization (WHO).

- Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- 6-Methyluracil 626-48-2 wiki. Guidechem.

- Test No. 105: Water Solubility. OECD.

- Uracil, 6-chloro-1-methyl-. PubChem, National Center for Biotechnology Information.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. PrepChem.com.

- Process for preparing 6-chlorine-1,3-dimethyl uracil. Google Patents.

- CAS 16018-87-4: 5-CHLORO-6-METHYLURACIL. CymitQuimica.

- Solubility testing in accordance with the OECD 105. FILAB.

- 6-CHLORO-1-METHYLURACIL(31737-09-4). ChemicalBook.

- 1,3-Dimethyl-6-chlorouracil. Chem-Impex.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-1-methyluracil

Foreword: Understanding the Thermal Landscape of Pharmaceutical Intermediates

In the realm of drug development and manufacturing, the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and quality. Uncontrolled thermal events can lead to degradation, the formation of potentially toxic impurities, and a loss of therapeutic effect. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 6-Chloro-1-methyluracil, a key heterocyclic building block in organic synthesis and medicinal chemistry.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of why specific analytical approaches are chosen and how the resulting data can be interpreted to ensure the safe handling and processing of this and similar molecules. We will delve into the theoretical underpinnings of thermal analysis, present detailed experimental protocols, and propose a logical framework for understanding the decomposition of 6-Chloro-1-methyluracil, even in the absence of extensive published data on this specific molecule.

Physicochemical Properties of 6-Chloro-1-methyluracil

A thorough understanding of a compound's fundamental physicochemical properties is the logical starting point for any thermal stability investigation.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂ | [1] |

| Molecular Weight | 160.56 g/mol | [1] |

| CAS Number | 31737-09-4 | [1] |

| Melting Point | 186 °C | ChemBK[2] |

| Predicted pKa | 8.36 ± 0.40 | ChemBK[2] |

| Appearance | White to off-white crystalline solid (typical for related compounds) | N/A |

The Methodological Cornerstone: Advanced Thermal Analysis Techniques

To rigorously assess the thermal stability of a compound like 6-Chloro-1-methyluracil, a suite of thermoanalytical techniques is employed. Each provides a unique piece of the puzzle, and when used in concert, they offer a holistic view of the material's behavior under thermal stress.[3][4][5] The primary workhorses in this field are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4]